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2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine

Cat. No.: B12623847
CAS No.: 936701-37-0
M. Wt: 161.20 g/mol
InChI Key: MDJDZLIVHLKMFV-UHFFFAOYSA-N
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Description

Overview of Cyclopenta[b]pyran (B14749333) Scaffolds in Modern Organic Chemistry

The cyclopenta[b]pyran scaffold, a bicyclic system where a cyclopentane (B165970) ring is fused to a pyran ring, represents a significant structural motif in organic chemistry. These frameworks are integral components of various natural products and have been the focus of numerous synthetic endeavors. The inherent strain and electronic properties of this fused system provide a unique three-dimensional architecture that is of interest for designing molecules with specific biological activities.

The synthesis of cyclopenta[b]pyran derivatives can be achieved through various methodologies, with cycloaddition reactions being a prominent approach. For instance, the [3+2] cycloaddition between 2-pyrones and vinyl cyclopropanes, catalyzed by palladium complexes, has been reported as an effective method for constructing cyclopenta[b]pyran-2-ones. rsc.org Furthermore, multi-component reactions under solvent-free and catalyst-free conditions have been utilized to efficiently synthesize libraries of 4-aryl-cyclopenta[b]pyran derivatives for biomedical screening. researchgate.net These synthetic strategies highlight the versatility and accessibility of the cyclopenta[b]pyran core structure for further chemical exploration.

Significance of Aliphatic Amine Functionalities in Heterocyclic Systems

Aliphatic amine functionalities are of paramount importance in the design and function of heterocyclic compounds. The presence of an amine group can significantly influence a molecule's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds. capes.gov.br These characteristics are crucial for a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

In the context of heterocyclic chemistry, aliphatic amines often serve as key intermediates in the synthesis of more complex molecules. nih.gov Their nucleophilic nature allows for a variety of chemical transformations. researchgate.net The reactivity of an aliphatic amine is generally higher than that of an aromatic amine because the lone pair of electrons on the nitrogen atom in an aliphatic amine is more readily available for donation. vulcanchem.com This enhanced reactivity makes them valuable handles for introducing further structural diversity.

Contextualization of 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine within Bicyclic Pyran-Amine Chemistry

This compound is a specific example of a bicyclic pyran-amine, combining the cyclopenta[b]pyran scaffold with an ethanamine side chain. The systematic IUPAC name for this compound is this compound. This structure possesses two potential stereogenic centers: one at the carbon atom where the ethanamine group is attached to the pyran ring, and another at the fusion of the two rings.

While specific research on this compound is limited in publicly available literature, its chemical properties can be inferred from the behavior of its constituent parts. The cyclopenta[b]pyran core provides a rigid framework, while the flexible ethanamine side chain introduces a basic and nucleophilic center. The interplay between the bicyclic system and the amine functionality is expected to define its chemical reactivity and potential biological interactions. Hypothetical synthetic routes could involve the initial formation of the cyclopenta[b]pyran core followed by the introduction of the ethanamine side chain through methods like nucleophilic substitution or cross-coupling reactions.

Compound Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Canonical SMILES C1CC2=CC=CC=C2OC1CCN
CAS Number Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B12623847 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine CAS No. 936701-37-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

936701-37-0

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-cyclopenta[b]pyran-2-ylethanamine

InChI

InChI=1S/C10H11NO/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-5H,6-7,11H2

InChI Key

MDJDZLIVHLKMFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(OC2=C1)CCN

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopenta B Pyran 2 Yl Ethan 1 Amine and Analogous Fused Pyran Amine Systems

Strategies for the Construction of the Cyclopenta[b]pyran (B14749333) Core

The synthesis of the fused cyclopenta[b]pyran ring system is central to obtaining the target compound and its analogues. Chemists have devised several elegant approaches, including cycloaddition reactions, multi-component protocols, and ring transformations, to build this specific heterocyclic framework.

Cycloaddition Reactions in Cyclopenta[b]pyran Synthesis

Cycloaddition reactions are powerful tools in organic synthesis that allow for the rapid construction of cyclic molecules with high stereocontrol. acs.orglibretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. libretexts.org

The synthesis of cyclopenta[b]pyran-2-ones can be achieved through chemoselective (3+2) cycloaddition reactions. researchgate.net This type of reaction typically involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of pyran synthesis, these strategies can be adapted to build the cyclopentane (B165970) ring onto a pyrone precursor. For instance, the reaction of pyridazinium ylides with certain dipolarophiles can lead to the formation of fused heterocyclic systems through a [3+2] cycloaddition pathway. nih.gov While direct examples for the cyclopenta[b]pyran system are specific, the general principle involves creating a 1,3-dipole that reacts with a cyclopentene (B43876) derivative or a precursor that can form the five-membered ring in situ.

The intramolecular Heck reaction is a robust and widely used method for constructing carbocyclic and heterocyclic rings. wikipedia.orgnih.gov This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org It has been successfully applied to the synthesis of fused pyran rings. espublisher.comresearchgate.netespublisher.com

The process typically begins with the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide. This is followed by migratory insertion of the tethered alkene into the newly formed carbon-palladium bond, creating the cyclic structure. The cycle concludes with a β-hydride elimination step to release the final product and regenerate the palladium(0) catalyst. libretexts.org This method is valued for its high functional group tolerance, allowing it to be used in complex syntheses. wikipedia.org

An efficient protocol for constructing fused pyran rings utilizes an intramolecular Heck reaction followed by β-H elimination from an O-allylated ether. espublisher.comespublisher.com The optimization of reaction conditions, such as the choice of palladium source, ligand, base, and solvent, is crucial for achieving high yields. espublisher.comespublisher.com

Table 1: Optimization of Intramolecular Heck Reaction for Fused Pyran Synthesis

Entry Pd Source Ligand Base Solvent Yield (%)
1 Pd(OAc)₂ PPh₃ Cs₂CO₃ DMF 75
2 Pd(OAc)₂ PPh₃ K₂CO₃ DMF 65
3 Pd(OAc)₂ PPh₃ Na₂CO₃ DMF 60
4 Pd(OAc)₂ PPh₃ Cs₂CO₃ DMAc 70
5 Pd(OAc)₂ PPh₃ Cs₂CO₃ NMP 68

Data derived from a study on the synthesis of fused pyran rings. espublisher.com

The scope of this reaction has been demonstrated with various substrates, proving it to be a useful method for preparing a range of fused pyran rings. espublisher.comespublisher.com Tetracyclic pyran rings have also been synthesized using a tandem intramolecular Heck reaction followed by C–H bond activation. espublisher.comresearchgate.net

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.org This technology has been applied to the synthesis of fused pyran derivatives through a photocatalytic cascade cyclization of 1,7-enynes with acyl chlorides. acs.orgnih.govscilit.com This method provides an operationally simple and efficient route to a diverse range of fused pyran compounds in high yields. acs.orgnih.gov

The proposed mechanism begins with the generation of an acyl radical from an acyl chloride, mediated by a photoredox catalyst under visible light irradiation. acs.org This nucleophilic acyl radical then initiates a cascade cyclization with a 1,7-enyne substrate, leading to the formation of the fused pyran skeleton. acs.orgacs.org This approach is notable for its atom- and step-economy, utilizing readily available starting materials. acs.org

Key Features of the Method:

Catalyst: Photocatalyst (e.g., iridium or ruthenium complexes)

Light Source: Visible light (e.g., blue LEDs)

Reactants: 1,7-enynes and acyl chlorides

Advantages: Mild reaction conditions, broad substrate scope, high yields. acs.org

Multi-component Reaction Protocols for Cyclopenta[b]pyran Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govacsgcipr.org This approach offers significant advantages in terms of step- and atom-economy, and allows for the rapid generation of molecular complexity from simple precursors. nih.gov

A series of 4-aryl-cyclopenta[b]pyran derivatives have been synthesized efficiently using a multi-component reaction under solvent-free and catalyst-free conditions. nih.gov This particular strategy is designed based on natural product scaffolds and provides a new library of compounds with potential for biomedical screening. nih.gov The ability to conduct such reactions without a solvent or catalyst makes them environmentally benign and cost-effective.

The general principle of MCRs in heterocycle synthesis often involves the in-situ formation of a complex intermediate through a series of condensation or addition reactions, which then undergoes a final ring-closing step. acsgcipr.org For pyran synthesis, this could involve the reaction of a 1,3-dicarbonyl compound (or a precursor), an aldehyde, and an activated methylene (B1212753) compound. The modularity of MCRs allows for the synthesis of a wide variety of substituted pyran derivatives by simply changing the starting components. beilstein-journals.org

Ring Transformation Approaches to Cyclopenta[b]pyran Systems

Ring transformation reactions provide an alternative pathway to heterocyclic systems, where one ring is converted into another. This can involve ring expansion, ring contraction, or the rearrangement of atoms within the ring.

A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov This method relies on the selective cleavage of the endocyclic C-C bond of the cyclopropane (B1198618) ring. The key step is a cyclopropylcarbinyl cation rearrangement, which is initiated by treating a furan-derived epoxide with an acid catalyst like Amberlyst 15. nih.gov This strategy leads to value-added six-membered heterocycles that are relevant as building blocks in drug synthesis. nih.gov

Another approach involves the ring transformation of 2H-pyran-2-ones. For example, base-induced ring transformation reactions of 6-aryl-4-substituted-2H-pyran-2-one-3-carbonitriles with cyclobutanone (B123998) have been used to synthesize benzocyclobutanes. researchgate.net While the final product in this specific case is not a pyran, the methodology demonstrates the principle of using pyranones as synthons that can undergo ring-opening and subsequent re-cyclization with another component to form new, complex ring systems. Adapting this strategy by choosing a different nucleophilic partner could potentially lead to fused pyran systems.

Electrocatalytic and Other Catalytic Methods in Cyclopenta[b]pyran Assembly

The assembly of the cyclopenta[b]pyran skeleton can be achieved through various catalytic strategies, including transition-metal catalysis and electrocatalytic methods. While direct electrocatalytic synthesis of the cyclopenta[b]pyran system is not extensively documented, principles from the electrochemical synthesis of other oxygen heterocycles can be applied. oup.comoup.com For instance, the electrochemical formation of tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings through the oxidation of enol ethers to radical cations, which are then trapped by an intramolecular hydroxy group, provides a conceptual basis. oup.comoup.com

More established are transition-metal-catalyzed approaches. A notable method involves the treatment of 2-donor-substituted Fischer ethenylcarbene chromium complexes with alkynes, which yields a wide range of cyclopenta[b]pyrans in a one-pot reaction. nih.gov This method is advantageous due to the ready availability of the starting carbene complexes. nih.gov Additionally, visible-light-induced cascade cyclization of 1,7-enynes with acyl chlorides, a photocatalytic method, offers an operationally simple route to diverse fused pyran derivatives. rsc.org

Other catalytic annulation reactions have also proven effective. Base-mediated annulation of bis-allenoates followed by auto-oxidation in air provides access to fused-pyran derivatives under mild conditions. rsc.org Furthermore, cascade annulation reactions, such as the reaction of chalcone (B49325) epoxides with pyrazolones, can create a six-membered pyran ring with three contiguous stereogenic centers, highlighting the potential for stereocontrol in these cyclizations. nih.gov The synthesis of 4-aryl-cyclopenta[b]pyran derivatives has also been efficiently achieved through a multi-component reaction under solvent-free and catalyst-free conditions, showcasing a green chemistry approach. nih.gov

Table 1: Catalytic Methods for Fused Pyran Synthesis

Catalytic MethodReactantsProduct TypeKey Features
Fischer Carbene AnnulationEthenylcarbene chromium complexes, AlkynesCyclopenta[b]pyransOne-pot synthesis, moderate to excellent yields. nih.gov
Photocatalytic Cascade Cyclization1,7-Enynes, Acyl chloridesFused pyran derivativesOperationally simple, broad substrate scope. rsc.org
Base-Mediated AnnulationBis-allenoatesFused-pyran derivativesMild conditions, controlled by atmosphere. rsc.org
Cascade Annulation ReactionChalcone epoxides, PyrazolonesPyranopyrazole scaffoldsHighly diastereoselective, creates three stereogenic centers. nih.gov
Multi-component ReactionAryl aldehydes, Malononitrile, Dimedone4-Aryl-cyclopenta[b]pyransSolvent-free, catalyst-free, efficient. nih.gov

Methods for the Incorporation and Functionalization of the Ethan-1-amine Moiety

Once the cyclopenta[b]pyran core is established, the next critical step is the introduction of the ethan-1-amine side chain at the 2-position. This can be approached through general methods for heterocyclic amine synthesis or through more direct functionalization strategies.

General Methodologies for the Preparation of Heterocyclic Amines

The synthesis of heterocyclic amines is a well-established field in organic chemistry. nih.gov One common strategy involves the use of β-enamino esters as versatile intermediates. These can be prepared from the reaction of corresponding esters with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and can be further cyclized to form various nitrogen-containing heterocycles. nih.gov Another approach involves the reaction of o-aminonitrile or o-aminoester compounds which can be cyclized to fused pyrimidines and subsequently functionalized to introduce amine groups. mdpi.com The synthesis of 2-amino-4H-pyran derivatives can also be achieved through one-pot multi-component reactions, for example, by reacting an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. nanobioletters.com

Direct C-N Bond Formation Strategies on Pyran-Fused Scaffolds

Directly forming a C-N bond on a pre-existing pyran-fused scaffold presents a more atom-economical approach. Catalytic C-H amination has emerged as a powerful tool for this purpose. rsc.orgresearchgate.net These reactions can be mediated by various transition metal catalysts and allow for the direct conversion of C-H bonds to C-N bonds. While specific examples on cyclopenta[b]pyran are scarce, the principles of C-H amination on other heterocyclic systems could be adapted. For instance, direct C-H amination of arenes using primary amines has been achieved using organic photoredox catalysis, suggesting a potential route for functionalizing the pyran ring. nih.gov

Post-Cyclopenta[b]pyran Formation Amination Techniques

Post-synthetic modification (PSM) offers another viable strategy for introducing the amine functionality after the cyclopenta[b]pyran ring system has been constructed. nih.gov This approach is widely used in the functionalization of metal-organic frameworks (MOFs) and porous coordination cages, where amine-functionalized linkers are modified after the framework is assembled. nih.govrsc.org In the context of the target molecule, a precursor to the ethan-1-amine moiety, such as a leaving group or a functional group amenable to conversion to an amine, could be incorporated during the synthesis of the cyclopenta[b]pyran core. Subsequent chemical transformations would then convert this precursor to the desired amine. For example, pyran-2-one derivatives can undergo rearrangement reactions with various nucleophiles, including amines and hydrazines, to form a variety of heterocyclic systems. researchgate.net

Stereoselective Synthetic Routes to Amine-Functionalized Cyclopenta[b]pyrans

The ethan-1-amine side chain of the target molecule contains a stereocenter, necessitating stereoselective synthetic methods to obtain a single enantiomer. The synthesis of chiral amines is a significant area of research, with asymmetric hydrogenation being a key strategy. rsc.org Chiral β-amino acids and their derivatives are important building blocks and can be synthesized through various stereoselective methods, including the use of chiral catalysts in Mannich reactions. nih.govmdpi.com

For the target molecule, a stereoselective approach could involve the asymmetric addition of a two-carbon unit containing a nitrogen functionality to the cyclopenta[b]pyran core. For instance, the stereoselective synthesis of N-heterocycles has been achieved through the addition of amines to nitroalkenes with excellent diastereoselectivity. rsc.org Another approach could be the stereoselective synthesis of a chiral β-amino alcohol, which could then be incorporated into the pyran ring. A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed for the synthesis of chiral β-amino alcohols. westlake.edu.cn The principles of stereoselective synthesis of pyran derivatives, such as those demonstrated in the synthesis of the pyran subunit of portentol, could also be adapted to control the stereochemistry of the amine-bearing side chain. acs.orgyoutube.com

Table 2: Strategies for Amine Moiety Incorporation

StrategyDescriptionKey Considerations
General Heterocyclic Amine SynthesisUse of versatile intermediates like β-enamino esters followed by cyclization. nih.govMulti-step process, may require functional group manipulation.
Direct C-N Bond FormationCatalytic C-H amination of the pre-formed pyran ring. rsc.orgresearchgate.netRequires development of specific catalysts for the cyclopenta[b]pyran system.
Post-Formation AminationIntroduction of a precursor during core synthesis, followed by conversion to an amine. nih.govresearchgate.netRequires a compatible precursor and efficient conversion reaction.
Stereoselective SynthesisUse of chiral catalysts, auxiliaries, or starting materials to control stereochemistry. rsc.orgwestlake.edu.cnCrucial for obtaining a single enantiomer of the target molecule.

Spectroscopic and Structural Characterization Techniques for 2 Cyclopenta B Pyran 2 Yl Ethan 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular framework.

In ¹H NMR spectra of related cyclopenta[b]pyran (B14749333) systems, characteristic signals are expected for the protons of the cyclopentane (B165970), pyran, and ethanamine moieties. The protons on the fused cyclopentane ring would typically appear as complex multiplets in the aliphatic region. The protons on the pyran ring, particularly those adjacent to the oxygen atom, would resonate at a downfield chemical shift. The methylene (B1212753) protons of the ethanamine side chain would likely present as distinct multiplets, with their chemical shifts influenced by the neighboring amine and pyran functionalities. The amine protons themselves would appear as a broad singlet, the position of which can be dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the cyclopenta[b]pyran core would exhibit signals in both the aliphatic and olefinic/aromatic regions. The carbon attached to the oxygen atom in the pyran ring is expected to have a significant downfield shift. The carbons of the ethanamine side chain would appear in the aliphatic region. Analysis of related structures suggests that the chemical shifts provide a clear fingerprint of the carbon skeleton. ekb.eg For instance, in similar heterocyclic systems, carbon signals can be definitively assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cyclopentane Protons1.5 - 2.520 - 40
Pyran Ring Protons4.0 - 6.580 - 150
Ethanamine CH₂2.5 - 3.535 - 50
Amine NH₂1.0 - 3.0 (broad)-

Note: These are estimated ranges based on analogous structures and may vary with substitution.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Mass Determination

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques for the characterization of this compound derivatives. IR spectroscopy provides information about the functional groups present, while MS determines the molecular weight and can offer insights into the molecular structure through fragmentation patterns.

The IR spectrum of a this compound derivative is expected to show characteristic absorption bands. A broad absorption in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the aliphatic cyclopentane and ethanamine moieties would appear around 2850-3000 cm⁻¹. A strong absorption band in the region of 1050-1250 cm⁻¹ would correspond to the C-O-C stretching of the pyran ring's ether linkage. In related pyran derivatives, the presence of specific functional groups is readily confirmed by their characteristic IR peaks. researchgate.net

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to the protonated molecule. For the parent compound, this compound, the expected molecular weight is approximately 179.25 g/mol , which would be observed as an [M+H]⁺ ion at m/z 180.26. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. researchgate.net Under electron impact (EI) ionization, characteristic fragmentation patterns would emerge, likely involving cleavage of the ethanamine side chain or fragmentation of the cyclopenta[b]pyran ring system. The fragmentation of similar aliphatic amines often shows a base peak resulting from the loss of an alkyl radical adjacent to the nitrogen. docbrown.info

Table 2: Key Spectroscopic Data for the Characterization of this compound

Technique Expected Observation Significance
IR Spectroscopy~3300-3500 cm⁻¹ (broad)N-H stretch (primary amine)
~2850-3000 cm⁻¹C-H stretch (aliphatic)
~1050-1250 cm⁻¹C-O-C stretch (ether)
Mass Spectrometry (ESI)[M+H]⁺ peakMolecular weight confirmation
Mass Spectrometry (EI)Characteristic fragment ionsStructural fragmentation pattern

Single Crystal X-ray Diffraction for Definitive Structural Elucidation and Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute stereochemistry. For derivatives of this compound, this technique is invaluable for unambiguously establishing the connectivity of atoms and the spatial orientation of the cyclopentane and pyran rings, as well as the ethanamine side chain.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the measurement of bond lengths, bond angles, and torsional angles, providing a complete and unequivocal structural picture.

In the context of cyclopenta[b]pyran derivatives, X-ray crystallography can confirm the fusion stereochemistry of the two rings (cis or trans) and the relative orientation of substituents. For chiral derivatives, this technique can determine the absolute configuration, which is often crucial for understanding their biological activity. Studies on related complex heterocyclic systems frequently rely on single-crystal X-ray diffraction to confirm the structures proposed by other spectroscopic methods. nih.govmdpi.com The crystallographic data, including unit cell parameters, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access. mdpi.com

Table 3: Information Obtainable from Single Crystal X-ray Diffraction

Parameter Description
Molecular ConnectivityUnambiguous confirmation of the atomic bonding network.
Bond Lengths and AnglesPrecise measurements of the distances and angles between atoms.
StereochemistryDetermination of the 3D arrangement of atoms, including relative and absolute configurations.
Crystal PackingInformation on intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Investigations of Cyclopenta B Pyran Amine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying polyatomic molecules like pyran derivatives. nih.gov It is used to calculate the electronic structure of molecules, providing information about energy, geometry, and various chemical properties. researchgate.net

DFT calculations are instrumental in elucidating the intricate pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energy barriers, which determine reaction kinetics.

For the synthesis of fused pyran systems, multi-component reactions or cascade cyclizations are often employed. nih.govnih.gov For instance, the formation of pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization has been studied, where the reaction pathway and the role of catalysts can be probed. nih.gov A similar theoretical approach could be applied to the synthesis of the cyclopenta[b]pyran (B14749333) core. DFT could be used to model the key bond-forming steps, such as a potential Diels-Alder reaction or a Michael addition followed by cyclization, to determine the most energetically favorable route.

Table 1: Hypothetical DFT Analysis of a Cyclopenta[b]pyran Synthesis Pathway

Reaction StepComputational ObjectiveKey DFT OutputImplication
Step 1: Michael Addition Model the addition of a cyclopentanone (B42830) enolate to an α,β-unsaturated carbonyl.Geometry of the transition state; Activation energy (ΔG‡).Predicts the rate-determining step and feasibility under thermal conditions.
Step 2: Intramolecular Aldol (B89426) Analyze the cyclization to form the fused ring system.Geometries of diastereomeric transition states.Explains the stereoselectivity of the ring fusion (cis vs. trans).
Step 3: Dehydration Calculate the energy barrier for the elimination of water to form the pyran double bond.Reaction energy (ΔE); Enthalpy of reaction (ΔH).Determines the thermodynamic driving force for the final product formation.
Step 4: Side-Chain Addition Model the introduction of the ethan-1-amine group.Transition state energies for different nucleophilic substitution pathways.Guides the choice of reagents and conditions for attaching the side chain.

This detailed mechanistic analysis provides a molecule-level understanding that is critical for optimizing reaction conditions and improving yields.

The three-dimensional shape of a molecule is fundamental to its properties and biological activity. Fused ring systems like cyclopenta[b]pyran are not planar and can exist in several different conformations. The cyclopentane (B165970) ring can adopt envelope or twist forms, while the dihydropyran ring typically exists in half-chair or boat-like conformations. The fusion of these two rings introduces additional strain and limits the available conformations.

Table 2: Theoretical Conformational Analysis of a Cis-fused Cyclopenta[b]pyran Ring

Conformation NameDihydropyran Ring PuckerCyclopentane Ring PuckerRelative Energy (kcal/mol)Predicted Population (300 K)
Chair-Envelope Half-ChairEnvelope0.0075%
Chair-Twist Half-ChairTwist0.8515%
Boat-Envelope BoatEnvelope2.505%
Boat-Twist BoatTwist3.105%

Note: Data are hypothetical and for illustrative purposes.

This analysis reveals that the molecule is not a single static structure but a dynamic equilibrium of different shapes, with the most stable conformer being predominant.

Molecular Modeling and Dynamics Simulations of Cyclopenta[b]pyran Architectures

While DFT provides a static, time-averaged picture, Molecular Dynamics (MD) simulations offer a view of molecular motion over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. nih.gov

For a molecule like 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine, MD simulations can provide critical insights into:

Conformational Flexibility: To explore the transitions between the different conformations identified by DFT and determine the timescales of these motions.

Solvation Effects: To understand how the molecule interacts with solvent molecules, such as water, including the formation of hydrogen bonds at the amine and pyran oxygen sites.

Structural Stability: To assess the stability of the fused ring system and the rotational freedom of the ethanamine side chain over nanoseconds or microseconds. rsc.org

MD simulations are particularly valuable in drug design to study how a molecule might bind to a biological target. nih.govrsc.org The simulation can reveal hidden binding pockets and predict the stability of a ligand-protein complex. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts and, notably, the spin-spin coupling constants (J-couplings). nih.gov These calculated values, when compared to experimental spectra, can be a definitive tool for confirming the correct structure and stereochemistry. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. mdpi.com The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the N-H stretches of the amine and C-O-C stretches of the pyran ether linkage.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. mdpi.com This allows for the prediction of the λmax values and can help explain the origin of the observed colors or UV absorptions in terms of which molecular orbitals are involved (e.g., HOMO to LUMO transitions). researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a Pyran-Amine System

Spectroscopic TechniquePropertyTheoretical Prediction (DFT/TD-DFT)Experimental ObservationAssignment
IR Spectroscopy Vibrational Frequency3350, 3280 cm⁻¹3345, 3275 cm⁻¹N-H (amine) symmetric/asymmetric stretch
1105 cm⁻¹1098 cm⁻¹C-O-C (pyran) stretch
UV-Vis Spectroscopy Electronic Transitionλmax = 265 nmλmax = 268 nmπ → π* transition in the pyran ring
¹H NMR Spectroscopy Coupling Constant³J(H,H) = 8.5 Hz³J(H,H) = 8.2 HzVicinal coupling in the ethanamine sidechain

Note: Data are hypothetical and for illustrative purposes, based on typical values for similar structures. mdpi.com

This synergy between theoretical prediction and experimental measurement is a powerful paradigm in modern chemical characterization.

Advanced Synthetic Methodologies and Future Research Avenues in 2 Cyclopenta B Pyran 2 Yl Ethan 1 Amine Chemistry

Development of Novel Catalytic Systems for Fused Pyran-Amine Synthesis

The efficient construction of fused pyran rings, particularly those bearing amine functionalities, heavily relies on the development of innovative catalytic systems. Both homogeneous and heterogeneous catalysts have been employed, with a significant trend towards multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules from simple precursors.

Recent progress has highlighted the use of various nanocatalysts for the synthesis of pyran derivatives. mdpi.combohrium.com For instance, magnetic nanoparticles have been functionalized with acidic or basic groups to create reusable and highly efficient catalysts. These catalysts often operate under mild conditions and can be easily separated from the reaction mixture, aligning with the principles of green chemistry. The typical mechanism for the formation of a pyran ring in these MCRs involves a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. mdpi.combohrium.com

Organocatalysis has also emerged as a powerful tool in fused pyran synthesis. Catalysts such as L-proline and its derivatives can facilitate key bond-forming steps with high stereoselectivity. These metal-free catalysts are often less toxic and more environmentally benign than their metal-based counterparts.

While the direct synthesis of 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine is not explicitly detailed in the reviewed literature, the existing catalytic methods for fused pyran synthesis provide a strong foundation. A plausible strategy would involve a multicomponent reaction employing a cyclopentane-based precursor, a suitable three-carbon synthon for the pyran ring, and a nitrogen-containing component that would ultimately form the ethanamine side chain. The development of catalysts that can orchestrate such a convergent assembly with high chemo- and regioselectivity remains a key area of research.

Table 1: Examples of Catalytic Systems for Fused Pyran Synthesis

Catalyst TypeExample CatalystReaction TypeKey Features
NanocatalystMagnetic Nanoparticles (e.g., Fe3O4-based)Multicomponent ReactionReusable, high efficiency, mild conditions. bohrium.com
OrganocatalystL-prolineAsymmetric SynthesisMetal-free, environmentally benign, high stereoselectivity.
Metal-Organic Frameworks (MOFs)VariousMulticomponent ReactionHigh porosity, large surface area, tunable catalytic sites. nih.gov
Palladium CatalystPd(0) complexesIntramolecular Allylic AlkylationStereoselective construction of fused rings. capes.gov.br

Sustainable and Green Chemistry Approaches in Heterocyclic Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. bohrium.com This is particularly relevant for the synthesis of complex molecules like this compound, where traditional multi-step syntheses can generate significant waste.

Key green chemistry strategies applicable to this field include:

Use of Sustainable Catalysts: As discussed in the previous section, the use of reusable heterogeneous catalysts, such as magnetic nanoparticles and metal-organic frameworks (MOFs), minimizes catalyst waste and often allows for milder reaction conditions. mdpi.comnih.gov

Solvent-Free and Alternative Solvents: Many modern syntheses of fused pyrans are conducted under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net When solvents are necessary, greener alternatives like water or ionic liquids are increasingly being explored.

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent and energy consumption. bohrium.comresearchgate.net The synthesis of 4-aryl-cyclopenta[b]pyran derivatives via a multi-component reaction under solvent-free and catalyst-free conditions exemplifies this approach.

Atom Economy: Synthetic methods that maximize the incorporation of all starting material atoms into the final product are highly desirable. Tandem and cascade reactions are particularly effective in achieving high atom economy.

The development of a truly "green" synthesis of this compound would likely involve a one-pot, multicomponent strategy using a recyclable catalyst and minimal or no solvent.

Diversity-Oriented Synthesis (DOS) Strategies for Pyran-Containing Fused Rings

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery. cam.ac.uk This approach is highly relevant for exploring the chemical space around the this compound scaffold.

A DOS strategy for this target would involve the development of a flexible synthetic route that allows for the introduction of various substituents at multiple positions on the cyclopenta[b]pyran (B14749333) core and the ethanamine side chain. This can be achieved through:

Building Block Diversity: Utilizing a wide range of different starting materials for each component of a multicomponent reaction.

Scaffold Diversity: Employing reaction pathways that can lead to different but related heterocyclic scaffolds from a common intermediate.

Stereochemical Diversity: Using stereoselective catalysts or chiral starting materials to generate all possible stereoisomers of the target molecule.

For instance, a DOS approach could start with a library of substituted cyclopentanones, which are then reacted with a variety of aldehydes and nitrogen sources in a multicomponent reaction to generate a library of diverse this compound analogs. Subsequent functionalization of the initial products could further expand the diversity of the library. While much of the existing literature on DOS for pyran-containing compounds focuses on macrocycles, the principles can be readily applied to the synthesis of smaller, fused-ring systems. nih.gov

Exploration of Unconventional Rearrangements and Cyclization Pathways

Beyond traditional linear synthetic sequences, the exploration of unconventional rearrangements and cyclization cascades offers powerful and elegant solutions for the construction of complex heterocyclic systems like the cyclopenta[b]pyran core.

Tandem and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient and atom-economical. A notable example is the selective synthesis of pyrano[3,2-b]indoles or cyclopenta[b]indoles through a cascade involving C-C σ-bond cleavage and C-H functionalization. researchgate.net A similar cascade approach could be envisioned for the synthesis of the cyclopenta[b]pyran skeleton, potentially starting from readily available precursors.

Sigmatropic Rearrangements: These pericyclic reactions, such as the Claisen or Cope rearrangements, are powerful tools for the stereoselective formation of C-C bonds. While direct examples leading to the cyclopenta[b]pyran system are scarce in the reviewed literature, the application of researchgate.netresearchgate.net-sigmatropic rearrangements in the synthesis of complex natural products containing pyran rings is well-established. numberanalytics.comnih.gov A creative application of a sigmatropic rearrangement could provide a novel entry to the desired fused ring system.

Intramolecular Cycloadditions: Reactions like the Diels-Alder or [3+2] cycloadditions can be used to construct the fused ring system in a highly controlled manner. For example, the preparation of cyclopenta[b]pyran-2-ones via a chemoselective (3 + 2) cycloaddition of 2-pyrones has been reported. researchgate.net

The development of new, unconventional cyclization strategies will be crucial for accessing novel and complex derivatives of this compound and for expanding the toolkit of synthetic organic chemists.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Common synthetic strategies include reductive amination of cyclopenta[b]pyran-2-carbaldehyde with ethylamine derivatives or nucleophilic substitution of halogenated cyclopenta[b]pyran precursors with amine nucleophiles. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. reflux), and catalyst choice (e.g., NaBH₄ for reductive amination) critically impact yield and purity. For example, polar aprotic solvents enhance nucleophilic substitution rates but may require inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclopenta[b]pyran ring and ethylamine chain. Deuterated chloroform (CDCl₃) is preferred for solubility.
  • IR : Key stretches include N-H (3300–3500 cm⁻¹) and C-O (pyran ring, ~1250 cm⁻¹).
  • MS : High-resolution ESI-MS can confirm molecular weight, while fragmentation patterns distinguish regioisomers. Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Store in airtight containers under nitrogen to prevent oxidation. In case of spills, neutralize with dilute acetic acid (for basic amines) and adsorb with inert materials (e.g., vermiculite). Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor affinity vs. functional activity) for this compound derivatives be resolved?

  • Methodological Answer :

  • Experimental Design : Perform competitive binding assays (e.g., radioligand displacement) alongside functional assays (e.g., cAMP modulation) under identical conditions.
  • Data Analysis : Use Schild regression to distinguish competitive vs. allosteric mechanisms. Cross-validate with molecular docking studies to correlate binding poses with functional outcomes .

Q. What strategies mitigate regioselectivity challenges during the functionalization of the cyclopenta[b]pyran core in this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the amine group with Boc or Fmoc to direct electrophilic attacks to the pyran ring.
  • Catalysis : Use transition-metal catalysts (e.g., Pd/Cu) for C-H activation at specific positions. Solvent effects (e.g., DMSO for polar transition states) can enhance selectivity .

Q. How can computational chemistry guide the optimization of this compound for target-specific applications?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify key binding residues.
  • QSAR Models : Coramine substituents’ electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. Validate predictions via iterative synthesis and testing .

Data Presentation and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Assess variability via ANOVA with post-hoc tests (e.g., Tukey). Report confidence intervals and p-values to quantify significance. Raw data should be archived in repositories like Zenodo for transparency .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement QC protocols:

  • HPLC-PDA : Monitor purity (>95%) and retention time consistency.
  • Karl Fischer Titration : Control moisture content (<0.1%).
  • Stability Studies : Store batches under argon at −20°C and periodically re-test .

Ethical and Regulatory Considerations

Q. What regulatory frameworks apply to the international sharing of this compound for collaborative research?

  • Methodological Answer : Comply with the Chemical Weapons Convention (CWC) if the amine is a precursor. For non-controlled use, provide Safety Data Sheets (SDS) and export licenses under REACH or TSCA regulations. Document transfers via Material Transfer Agreements (MTAs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.